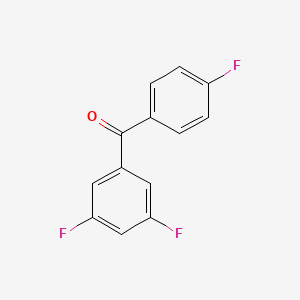

3,4',5-Trifluorobenzophenone

Description

Contextualization of Fluorinated Aromatic Ketones in Synthetic Organic Chemistry

Fluorinated aromatic ketones represent a highly significant class of compounds within synthetic organic chemistry. The introduction of fluorine atoms into an aromatic ketone framework dramatically alters the molecule's physicochemical properties. ontosight.ai Fluorine's high electronegativity and small size can profoundly influence a molecule's reactivity, stability, and biological activity. ontosight.aimq.edu.au This strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to fine-tune the binding affinity of small molecules to biological targets and to control metabolic pathways. scirp.org

The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and metabolic stability of the parent compound. mq.edu.au Furthermore, the presence of fluorine can modulate properties such as lipophilicity, which affects how a molecule is absorbed, distributed, metabolized, and excreted in biological systems. olemiss.edu Consequently, fluorinated aromatic ketones are valuable intermediates and key structural motifs in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.comsioc-journal.cn Their synthesis has been the focus of considerable research, with methods like Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions being developed for their efficient production. scirp.orgsmolecule.com

Rationale for Investigating 3,4',5-Trifluorobenzophenone in Scholarly Pursuits

The specific substitution pattern of 3,4',5-Trifluorobenzophenone, with fluorine atoms on one phenyl ring and another fluorine at the 4'-position of the second ring, creates a unique electronic environment. This distinct arrangement of electron-withdrawing fluorine atoms makes the compound a subject of significant academic and industrial interest. The trifluorinated phenyl group, in particular, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in many synthetic transformations.

Researchers are drawn to 3,4',5-Trifluorobenzophenone for its potential to serve as a versatile precursor for more complex molecules. The differential reactivity of the fluorine atoms at the 3, 4', and 5 positions can allow for selective, stepwise substitution reactions, providing a pathway to a diverse array of derivatives. smolecule.com This controlled functionalization is crucial for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored properties.

Overview of Key Research Domains Involving 3,4',5-Trifluorobenzophenone

The unique structural and electronic features of 3,4',5-Trifluorobenzophenone have led to its application in several key research areas:

Medicinal Chemistry: Fluorinated benzophenones are being investigated for a range of therapeutic applications. olemiss.edu Research has shown that some fluorinated ketones exhibit activity at the GABA receptor, suggesting potential for treating conditions like anxiety and mood disorders. olemiss.edu While direct biological activity of 3,4',5-Trifluorobenzophenone is an area of ongoing study, it primarily serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. smolecule.com The benzophenone (B1666685) scaffold itself is a known pharmacophore, and the addition of fluorine can enhance interactions with protein targets. mq.edu.au

Materials Science: In the realm of materials science, fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electrical characteristics. ontosight.ai 3,4',5-Trifluorobenzophenone is a valuable monomer or starting material for the synthesis of high-performance polymers like polyether ether ketone (PEEK). smolecule.comwright.edu The fluorine substituents can influence the polymer's final properties, including its crystallinity and processability.

Organic Synthesis and Catalysis: The compound serves as a versatile building block in organic synthesis. Its reactivity allows for its use in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, to construct more intricate molecular architectures. scirp.orgsmolecule.com It is also used as a photoinitiator in polymerization reactions, where it absorbs light to initiate the chemical process. smolecule.com

Chemical and Physical Properties of 3,4',5-Trifluorobenzophenone

| Property | Value |

| CAS Number | 951885-91-9 fluorochem.co.uk |

| Molecular Formula | C13H7F3O fluorochem.co.uk |

| IUPAC Name | (4-fluorophenyl)(3,4,5-trifluorophenyl)methanone |

| Molecular Weight | 236.19 g/mol smolecule.com |

| Melting Point | 77 to 78°C fluorochem.co.uk |

Detailed Research Findings

Recent research has highlighted the utility of 3,4',5-Trifluorobenzophenone in the synthesis of functionalized polymers. For instance, studies have explored its use in reactivity ratio-controlled poly-condensation to create copolymers with tailored properties. wright.edu The displacement of the meta-fluorine atoms on the 3,5-difluorophenyl ring is a key aspect of these synthetic strategies. wright.edu

Furthermore, the broader class of fluorinated benzophenones has been the subject of crystallographic studies to understand the role of non-covalent interactions, such as C–F⋯H, F⋯F, and C–F⋯π interactions, in determining their solid-state structures. scispace.com These interactions are crucial for the rational design of new materials with specific packing arrangements and properties.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWMKJADTYYKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 ,5 Trifluorobenzophenone and Its Derivatives

Established Synthetic Pathways to 3,4',5-Trifluorobenzophenone.

The synthesis of 3,4',5-Trifluorobenzophenone is principally achieved through well-established organic reactions, with Friedel-Crafts acylation being a prominent and effective method.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds and the introduction of a keto-functional group to an aromatic ring. wikipedia.orgsigmaaldrich.comnih.gov In the context of synthesizing 3,4',5-Trifluorobenzophenone, this reaction typically involves the electrophilic acylation of a suitable fluorinated aromatic substrate. wright.edu

One common approach is the reaction of fluorobenzene (B45895) with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wright.edu The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This intermediate then attacks the electron-rich aromatic ring of fluorobenzene, leading to the formation of the benzophenone (B1666685) core through electrophilic aromatic substitution. wikipedia.org The reaction is completed by a deprotonation step, which restores the aromaticity of the ring. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org

Alternatively, the synthesis can be envisioned through the reaction of 3,5-difluorobenzoyl chloride with benzene, followed by subsequent fluorination steps, or by using other fluorinated starting materials. wright.edu The choice of reactants and reaction conditions is crucial for controlling the regioselectivity and achieving a good yield of the desired 3,4',5-trifluorinated product.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type |

| Fluorobenzene | 3,5-Difluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation |

| Benzene | 3,5-Difluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation |

Advanced Nucleophilic Aromatic Substitution (NAS) Reactions of Fluorinated Benzophenones.

Nucleophilic aromatic substitution (NAS) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those found in fluorinated benzophenones. govtpgcdatia.ac.inmasterorganicchemistry.com The presence of multiple fluorine atoms in 3,4',5-Trifluorobenzophenone activates the aromatic rings towards nucleophilic attack and provides multiple sites for substitution.

A key feature of the NAS reactions of 3,4',5-Trifluorobenzophenone is the pronounced regioselectivity. The three fluorine atoms exhibit different reactivities towards nucleophiles. The fluorine atom at the 4'-position (para to the carbonyl group) is significantly more activated and thus more susceptible to nucleophilic displacement compared to the fluorine atoms at the 3- and 5-positions (meta to the carbonyl group). wright.eduwright.edu

This enhanced reactivity of the para-fluorine is attributed to the ability of the electron-withdrawing carbonyl group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. govtpgcdatia.ac.inwright.edu Interestingly, quantum chemical calculations and NMR data might suggest that the meta positions should be more reactive based on ground-state charge distributions. However, experimental results consistently show that substitution occurs preferentially at the para position, highlighting the importance of transition state stabilization in determining the reaction outcome. wright.edu This differential reactivity allows for selective functionalization at the 4'-position while leaving the meta-fluorines intact under controlled reaction conditions. wright.edu

The mechanism of NAS reactions on activated aromatic systems like 3,4',5-Trifluorobenzophenone generally proceeds through a two-step addition-elimination sequence. govtpgcdatia.ac.in In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inwright.edu In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

Kinetic studies on related fluorinated aromatic compounds have provided valuable insights into these reactions. While some studies support the stepwise mechanism, recent investigations using kinetic isotope effects have suggested that some NAS reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step. nih.govnih.gov The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the specific substituents on the aromatic ring. umich.edu For 3,4',5-Trifluorobenzophenone, the stability of the Meisenheimer-like transition state is a critical factor governing the rate and regioselectivity of the substitution. wright.edu

The distinct reactivity of the fluorine atoms in 3,4',5-Trifluorobenzophenone has been exploited in "pre"-functionalization strategies, particularly in polymer chemistry. wright.eduresearchgate.net This approach involves the selective substitution of the highly reactive 4'-fluorine atom with a functional group prior to polymerization. wright.eduwright.edu

For example, 3,4',5-Trifluorobenzophenone can be reacted with a functionalized nucleophile, such as a phenol (B47542) derivative, to introduce a specific side chain at the 4'-position. wright.edu The resulting functionalized monomer, now containing less reactive meta-fluorine atoms, can then be used in subsequent polycondensation reactions. This strategy allows for the synthesis of functionalized poly(ether ether ketone) (PEEK) analogues with tailored properties. wright.eduresearchgate.net The functional group introduced in the "pre"-functionalization step can be chosen to enhance solubility, introduce cross-linking sites, or impart other desired characteristics to the final polymer. researchgate.net

Synthesis of Functionalized Derivatives for Specific Research Applications.

The synthetic methodologies described above, particularly NAS reactions, provide access to a wide range of functionalized derivatives of 3,4',5-Trifluorobenzophenone for various research applications. By choosing the appropriate nucleophile, a diverse array of substituents can be introduced onto the benzophenone scaffold.

For instance, the reaction with amines or thiols can be used to introduce nitrogen- or sulfur-containing moieties. smolecule.com The synthesis of iodinated derivatives, such as 4-Iodo-3',5'-difluoro-4'-substituted-benzophenone, can be achieved through NAS on 3,4',5-Trifluorobenzophenone, which can then serve as versatile building blocks for further transformations, such as palladium-catalyzed cross-coupling reactions. smolecule.com These derivatives are of interest in materials science for the development of advanced polymers and in medicinal chemistry as potential lead compounds for drug discovery. researchgate.netsmolecule.com The synthesis of derivatives with specific electronic and photophysical properties is also an active area of research, with applications in fields like organic electronics and photoinitiators. smolecule.comnih.gov

| Derivative Class | Synthetic Approach | Potential Application |

| Amino-substituted | NAS with amines | Pharmaceutical intermediates smolecule.com |

| Thio-substituted | NAS with thiols | Pharmaceutical intermediates smolecule.com |

| Iodo-substituted | NAS followed by iodination or NAS on iodinated precursors | Building blocks for cross-coupling reactions, materials science smolecule.com |

| Alkoxy/Aryloxy-substituted | NAS with alcohols/phenols | Monomers for functional polymers (e.g., PEEK) wright.edu |

Application in Polymer Science and Advanced Materials Development

Poly(arylene ether)s (PAEs) and Poly(ether ether ketone)s (PAEKs/PEEKs) Synthesis.

3,4',5-Trifluorobenzophenone serves as a key building block in the synthesis of PAEs and PAEKs, a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. bohrium.comsyensqo.com The synthesis is typically achieved through nucleophilic aromatic substitution (NAS) polycondensation reactions. core.ac.uk In these reactions, the fluorine atoms on the benzophenone (B1666685) monomer are displaced by nucleophiles, such as bisphenols, to form ether linkages that constitute the polymer backbone. core.ac.ukwright.edu Aryl fluorides are particularly effective leaving groups in NAS chemistry, facilitating the formation of high molecular weight polymers. core.ac.uk

In the realm of polymer chemistry, 3,4',5-Trifluorobenzophenone is classified as a BB'B''-type monomer. dissertation.com This designation arises from the three electrophilic sites—the three carbon atoms attached to fluorine atoms—that can react with nucleophiles. researchgate.net The polymerization process involves the stepwise reaction between the monomer's functional groups. gdckulgam.edu.in Specifically, in the synthesis of PAE and PAEK polymers, 3,4',5-Trifluorobenzophenone reacts with A2-type monomers, such as various bisphenols, via nucleophilic aromatic substitution polycondensation. bohrium.comdissertation.com

The reaction is typically carried out in a high-boiling polar aprotic solvent like N-Methylpyrrolidinone (NMP) or Dimethylacetamide (DMAc), with a weak base such as potassium carbonate (K2CO3). core.ac.uk The base is crucial for deprotonating the phenolic hydroxyl groups of the A2 monomer to form the more reactive phenolate (B1203915) nucleophile, while being mild enough to prevent unwanted side reactions. core.ac.uk This process yields linear, high-molecular-weight polymers with desirable properties. core.ac.ukdissertation.com

A significant advantage of using 3,4',5-Trifluorobenzophenone is the ability to employ a technique known as Reactivity Ratio Controlled Polycondensation (RRCP). dissertation.comresearchgate.net This method leverages the inherent differences in reactivity among the three fluorine atoms on the monomer. researchgate.netresearchgate.net The fluorine atom at the 4'-position (para to the carbonyl group) is highly activated and thus significantly more reactive towards nucleophilic displacement than the fluorine atoms at the 3- and 5-positions (meta to the carbonyl group). wright.edu

This reactivity difference allows for a controlled, stepwise reaction. wright.eduresearchgate.net By carefully managing reaction conditions, it is possible to selectively substitute the 4'-fluorine first. This initial reaction with a functionalized nucleophile (a phenol (B47542) containing a desired functional group, for instance) effectively creates a new, functionalized B2-type monomer in situ. dissertation.comresearchgate.net This newly formed monomer, now bearing a pendant functional group, can then undergo polycondensation with a bisphenol (an A2 monomer) at the two remaining meta-fluorine sites to form a linear, functionalized polymer. wright.edudissertation.com This RRCP approach provides a strategic route to precisely control the polymer's architecture and introduce specific functionalities. researchgate.net

3,4',5-Trifluorobenzophenone is also utilized as a B'B2-type monomer in the synthesis of hyperbranched poly(ether ether ketone)s (HPEEKs). bohrium.com Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. acs.orgpsu.edu They are typically synthesized through the one-pot polymerization of ABx-type monomers (where x ≥ 2) or the copolymerization of A2 and B3 type monomers. psu.eduresearchgate.net

In the context of 3,4',5-Trifluorobenzophenone (a B'B2 monomer), it can be reacted with an A2 monomer, such as 9,9-bis(4-hydroxyphenyl)fluorene, to produce HPEEKs via an aromatic nucleophilic substitution reaction. bohrium.com This approach allows for the creation of polymers with a high degree of branching. bohrium.com By controlling the stoichiometry and reaction conditions, gelation can be prevented, and HPEEKs with different terminal groups (e.g., fluorine-terminated or hydroxyl-terminated) can be synthesized. bohrium.com These hyperbranched polymers often exhibit enhanced solubility in common organic solvents and excellent thermal stability, making them suitable as modifiers to improve the processability of linear polymers like PEEK. bohrium.comresearchgate.net The degree of branching in these polymers can be controlled and has been reported to be above 65% in some studies. bohrium.com

During polycondensation reactions, especially those conducted under kinetic control, the formation of cyclic oligomers and polymers is a common phenomenon. researchgate.netresearchgate.net In the synthesis of linear PAEs using 3,4',5-Trifluorobenzophenone, the polymerization process has been observed to be accompanied by the formation of cyclic oligomers. dissertation.com These cyclic species can be challenging to remove from the final polymer product via standard methods like re-precipitation. dissertation.com

The tendency for cyclization is a fundamental aspect of step-growth polymerization. researchgate.net It arises from the intramolecular reaction of a linear chain's reactive ends, competing with the intermolecular reaction that leads to chain growth. researchgate.net Factors such as monomer concentration play a crucial role; high dilution conditions typically favor the formation of cyclic products. researchgate.net In some synthetic strategies, reaction conditions are intentionally manipulated to favor the synthesis of cyclic and multicyclic poly(ether ketone)s, which possess unique properties compared to their linear counterparts, such as lower melt viscosities and smaller hydrodynamic volumes. core.ac.ukresearchgate.net For example, the polycondensation of monomers like 2,6,4'-trifluorobenzophenone with various diphenols has been specifically used to produce multicyclic poly(ether ketone)s. core.ac.uk

The use of 3,4',5-Trifluorobenzophenone via the Reactivity Ratio Controlled Polycondensation (RRCP) process provides an elegant route for the introduction of specific functional groups into the backbones of PAEs and PAEKs. researchgate.netresearchgate.net This "pre-functionalization" approach involves reacting the monomer before polymerization, which can be more advantageous than "post-polymerization functionalization" as it avoids potential side reactions on the polymer backbone. wright.edu

The process begins with the selective mono-substitution of the highly reactive 4'-fluorine on 3,4',5-Trifluorobenzophenone with a nucleophile that contains the desired functional group (e.g., an amino group from 3-aminophenol). dissertation.com This reaction creates a functionalized B2-type monomer in situ. dissertation.com Subsequent polycondensation of this new monomer with a standard bisphenol (like Bisphenol-A) proceeds at the two less reactive meta-fluorine positions, incorporating the functional group as a pendant moiety on the resulting polymer chain. dissertation.com This method has been successfully used to prepare a series of linear PAEs with various functional groups, which exhibited high thermal stability. dissertation.com

Development of Specialty Polymers and Coatings from Fluorinated Benzophenone Monomers.

Fluorinated monomers, including benzophenone derivatives, are instrumental in the development of specialty polymers and coatings with high-performance characteristics. syensqo.cometnatec.com The incorporation of fluorine into a polymer backbone or side chains imparts unique properties such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity. mdpi.commdpi.com These attributes make them ideal for demanding applications where materials are exposed to harsh environments. syensqo.com

Fluorinated polyacrylates, for example, are used to create hydrophobic composite coatings. mdpi.com Similarly, fluorinated polyester (B1180765) resins are used to formulate durable anti-graffiti coatings. etnatec.com These coatings benefit from the low surface energy imparted by fluorine, which prevents adhesion of paint and other materials. etnatec.commdpi.com In the case of PAEKs and PEEKs synthesized from fluorinated benzophenone monomers, the resulting specialty polymers exhibit exceptional thermal and chemical resistance, making them suitable for applications in aerospace, automotive, and medical industries. bohrium.comsyensqo.com The development of fluorinated polymers also focuses on creating materials that are more environmentally sustainable, for instance, by designing polymers with degradable fluorinated side-chains. mdpi.comresearchgate.net

Below is a table summarizing the properties of polymers synthesized using fluorinated monomers.

| Polymer Type | Monomers Used | Key Properties | Applications |

| Functionalized Poly(arylene ether)s (PAEs) | 3,4',5-Trifluorobenzophenone, various phenols, Bisphenol-A | Amorphous, high thermal stability (5% weight loss at 380-459 °C), Tg from 108-136 °C. dissertation.com | High-performance thermoplastics. |

| Hyperbranched Poly(ether ether ketone)s (HPEEKs) | 3,4',5-Trifluorobenzophenone, 9,9-bis(4-hydroxyphenyl)fluorene | Excellent solubility, high thermal stability, degree of branching >65%. bohrium.com | Polymer modifiers to improve processability of PEEK. bohrium.com |

| Fluorinated Polyacrylate Hybrid Coating | Dodecafluoroheptyl methacrylate (B99206) (DFMA), MMA, 2-EHA, KH-570, TEOS | Improved hydrophobic performance with increasing fluorine content. mdpi.com | Hydrophobic and transparent coatings. mdpi.com |

| Fluorinated Polyester Anti-Graffiti Coating | TEC 33100F (a fluorinated polyester resin), polyisocyanate | Excellent light stability, weatherability, chemical and abrasion resistance. etnatec.com | Non-sacrificial (permanent) anti-graffiti paints. etnatec.com |

Methodologies for Polymer Characterization Post-Synthesis

Following the synthesis of polymers using 3,4',5-Trifluorobenzophenone, a critical phase of research involves comprehensive characterization to confirm the chemical structure, molecular weight, and other essential properties of the newly formed materials. This step is fundamental to establishing structure-property relationships and ensuring the polymer meets the desired performance criteria for advanced applications. A suite of analytical techniques is employed for this purpose, with spectroscopic and chromatographic methods being central to the verification of the polymer's identity and characteristics.

Spectroscopic and chromatographic techniques are indispensable tools in polymer science for the detailed analysis of polymers derived from monomers like 3,4',5-Trifluorobenzophenone. These methods provide qualitative and quantitative data on the polymer's structure, composition, and molecular weight distribution. researchgate.netconicet.gov.ar

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the polymer backbone. pressbooks.pub In polymers synthesized from 3,4',5-Trifluorobenzophenone, FTIR spectra are used to confirm the successful incorporation of the monomer into the polymer chain. Key absorption bands are monitored to verify the structure. For instance, in poly(ether ether ketone) (PEEK) type structures, characteristic peaks for the carbonyl (C=O) stretching vibration of the ketone group (around 1650 cm⁻¹), and the aryl-ether (Ar-O-Ar) linkage (around 1277 cm⁻¹ and 1185 cm⁻¹) are expected. nih.gov The presence of these bands and the absence of peaks corresponding to the reactants confirm the formation of the desired polymer structure. nih.govresearchgate.net Studies on hyperbranched poly(aryl ether ketones) (HBPAEKs) synthesized using a trifluorobenzophenone monomer specifically utilize FTIR to characterize the resulting polymer structures. bohrium.com

Chromatographic Methods

Chromatography separates mixtures based on the differential distribution of their components between a stationary and a mobile phase. researchgate.net For polymer characterization, size-exclusion chromatography is the most significant technique.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC, also known as GPC, is a specialized type of liquid chromatography that separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net This technique is the primary method for determining the molecular weight (MW) and molecular weight distribution (MWD), or dispersity (Đ), of polymers. core.ac.uknsf.gov The determination of these parameters is crucial as they significantly influence the mechanical, thermal, and processing properties of the final material. nsf.gov In the synthesis of PEEK analogues and hyperbranched polymers using fluorinated benzophenone monomers, GPC is routinely used to measure the weight average molecular weight (Mw) and dispersity. bohrium.comcore.ac.uk For example, in the synthesis of PEEK analogues utilizing difluorobenzophenone, GPC analysis showed weight average molecular weights (Mw) ranging from 7,500 to 83,000 Da with dispersity values between 2.5 and 2.9. core.ac.uk

The table below summarizes the key analytical methods used for the characterization of polymers synthesized with 3,4',5-Trifluorobenzophenone.

| Analytical Technique | Information Obtained | Research Findings Example |

| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, Ar-O-Ar), confirmation of polymerization. thermofisher.combohrium.com | Used to characterize the structure of hyperbranched poly(aryl ether ketones) (HBPAEKs). bohrium.com Characteristic bands for carbonyl stretching (1650 cm⁻¹) and diphenyl ether groups (926 cm⁻¹) confirm PEEK structure. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Detailed polymer structure, monomer connectivity, regiochemistry, and degree of branching. bohrium.comwright.edu | ¹H NMR was used to measure the degree of branching in HBPAEKs. bohrium.com ¹H and ¹³C NMR were used to monitor the displacement of fluorine atoms in functionalized TFK. wright.edu |

| GPC / SEC | Molecular weight (Mw, Mn), and molecular weight distribution (Dispersity, Đ). researchgate.netcore.ac.uk | Used to determine molecular weights of HBPAEKs. bohrium.com For PEEK analogues, Mw values between 7,500 and 83,000 Da and dispersity values between 2.5 and 2.9 were determined. core.ac.uk |

Computational and Theoretical Investigations of 3,4 ,5 Trifluorobenzophenone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in characterizing the electronic structure of fluorinated molecules. The introduction of fluorine atoms, which are highly electronegative, profoundly influences the electron distribution within the 3,4',5-trifluorobenzophenone molecule. This, in turn, dictates its reactivity and photophysical properties.

Computational studies on related fluorinated aromatic compounds have shown that fluorination generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net This stabilization is a consequence of the strong inductive effect of the fluorine atoms. For 3,4',5-trifluorobenzophenone, this would be expected to increase the ionization potential and electron affinity compared to the parent benzophenone (B1666685) molecule. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, is also modulated by the substitution pattern. A larger HOMO-LUMO gap typically implies greater stability.

The reactivity of 3,4',5-trifluorobenzophenone is largely governed by the electron-withdrawing nature of both the carbonyl group and the fluorine atoms. This makes the aromatic rings electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov Quantum chemical calculations can map the molecular electrostatic potential (ESP) to identify regions of positive potential, which are indicative of sites prone to nucleophilic attack. In this molecule, the carbon atoms bonded to fluorine are expected to be highly electrophilic.

Table 1: Predicted Effects of Fluorination on the Electronic Properties of Benzophenone

| Property | Effect of Fluorination | Rationale |

| Ionization Potential | Increase | Stabilization of HOMO due to the inductive effect of fluorine. |

| Electron Affinity | Increase | Stabilization of LUMO, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Likely Increase | General trend observed in fluorinated polyaromatic hydrocarbons. researchgate.net |

| Dipole Moment | Increase | Introduction of polar C-F bonds. |

| Susceptibility to Nucleophilic Attack | Increase | Electron-deficient aromatic rings due to fluorine and carbonyl groups. masterorganicchemistry.com |

This table is generated based on established principles of computational chemistry and studies on analogous fluorinated aromatic compounds.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are essential for exploring the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For 3,4',5-trifluorobenzophenone, a primary area of interest is its reaction pathways in nucleophilic aromatic substitution (SNAr) reactions.

Computational models can be used to simulate the reaction of 3,4',5-trifluorobenzophenone with various nucleophiles. These simulations can help determine the activation energies for the displacement of each of the three fluorine atoms, thereby predicting the regioselectivity of the reaction. The reaction is expected to proceed via a Meisenheimer-like intermediate, the stability of which can be calculated. masterorganicchemistry.com However, extensive computational work also suggests that many SNAr reactions may proceed through a one-step, concerted pathway. springernature.com Modeling can help distinguish between these possibilities for a given substrate and nucleophile.

Advanced simulation techniques, such as Gaussian accelerated molecular dynamics, can provide insights into the long-term dynamics of the molecule and its interactions within a larger system, for instance, with a biological target like a receptor binding domain. acs.org While not directly studying reaction pathways, these simulations inform on the conformational flexibility and intermolecular interactions that can influence reactivity.

The general workflow for simulating a reaction pathway for 3,4',5-trifluorobenzophenone would involve:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure for the nucleophilic attack at each of the fluorinated carbon atoms.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).

Tracing the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products (or intermediate).

Calculation of the reaction energies and activation barriers to predict the most favorable pathway.

Prediction of Chemical Interactions and Molecular Behavior

Multivariate linear regression models have been developed to predict the rate and regioselectivity of SNAr reactions based on computationally derived molecular descriptors. chemrxiv.org For 3,4',5-trifluorobenzophenone, key descriptors would include:

LUMO energy : A lower LUMO energy correlates with higher reactivity towards nucleophiles.

Molecular Electrostatic Potential (ESP) : The average ESP at the carbon atoms attached to fluorine can be used to quantify their electrophilicity.

Steric parameters : The accessibility of the reaction centers to an incoming nucleophile.

These descriptors, calculated from the ground-state wavefunction of the molecule, can be used to build quantitative structure-activity relationship (QSAR) models. Such models can predict the reactivity of 3,4',5-trifluorobenzophenone with a wide range of nucleophiles without the need for extensive experimental work or more complex reaction pathway simulations for each case.

Furthermore, computational methods can predict the potential for non-covalent interactions, such as halogen bonding and hydrogen bonding, which can influence the molecule's aggregation behavior and its binding to biological macromolecules. The fluorine atoms in 3,4',5-trifluorobenzophenone can act as weak hydrogen bond acceptors.

Table 2: Key Computational Descriptors for Predicting the Reactivity of 3,4',5-Trifluorobenzophenone

| Descriptor | Predicted Significance | Implication for Molecular Behavior |

| LUMO Energy | Low | High reactivity as an electrophile in SNAr reactions. chemrxiv.org |

| ESP at C-F carbons | Highly Positive | Indicates primary sites for nucleophilic attack. chemrxiv.org |

| C-F Bond Dissociation Energy | High | C-F bonds are strong; their cleavage is the key step in substitution reactions. |

| Solvation Energy | Favorable in polar solvents | Influences reaction rates and equilibria in solution. |

This table is generated based on established principles of computational chemistry and studies on analogous fluorinated aromatic compounds.

Analysis of Fluorine Displacement Mechanisms through Computational Methods

Studies on 3,5,4'-trifluorobenzophenone have shown that nucleophilic aromatic substitution occurs preferentially at the para-positioned fluorine. wright.edu This is consistent with general principles of SNAr, where activation by an electron-withdrawing group (the carbonyl) is most effective at the para and ortho positions. Computational methods can quantify this preference by calculating the activation barriers for nucleophilic attack at each of the fluorine-bearing carbon atoms. The lower calculated energy barrier for the para-position would confirm its higher reactivity.

For 3,4',5-trifluorobenzophenone, a similar computational analysis would be expected to show that the fluorine at the 4'-position is the most susceptible to displacement by a nucleophile. The fluorines at the 3- and 5- positions are meta to the activating carbonyl group, and thus their displacement would be expected to have a higher activation energy.

Computational methods that would be employed for such an analysis include:

Density Functional Theory (DFT) : To calculate the geometries of reactants, transition states, and products, as well as the corresponding energies to determine the reaction profile.

Natural Bond Orbital (NBO) analysis : To analyze the charge distribution and orbital interactions along the reaction coordinate, providing a more detailed electronic picture of the mechanism.

Quantum Theory of Atoms in Molecules (QTAIM) : To characterize the nature of the chemical bonds that are formed and broken during the substitution reaction.

These computational approaches would allow for a detailed, step-by-step analysis of the fluorine displacement mechanism, including the role of the solvent, the nature of the nucleophile, and the electronic effects of the substituents.

Role As a Key Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a well-established strategy in the agrochemical industry to enhance the efficacy of herbicides, insecticides, and fungicides. epo.org Fluorinated compounds often exhibit improved metabolic stability and target interaction. While specific examples detailing the use of 3,4',5-Trifluorobenzophenone are not prevalent, the general class of fluorine-containing benzophenone (B1666685) derivatives is recognized for its herbicidal potential. epo.org These compounds can be formulated into emulsifiable concentrates, wettable powders, or granules for agricultural application. epo.org The synthesis of such agrochemicals leverages fluorinated intermediates to build the final active compounds, suggesting a role for versatile building blocks like 3,4',5-Trifluorobenzophenone in the development of new crop protection agents.

Role in the Preparation of Pharmaceutical Precursors

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities. nih.govrsc.org The incorporation of fluorine atoms is a common tactic to improve a drug candidate's pharmacokinetic profile, including metabolic stability and membrane permeability. chemxyne.com

Fluorinated benzophenone derivatives have been synthesized and evaluated for various therapeutic applications. For instance, certain synthetic benzophenones have demonstrated potent anti-inflammatory effects. nih.gov Research into their mechanism of action has identified promising inhibitory activity against interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.gov One study highlighted a para-fluoro-containing benzophenone derivative that exhibited an IC50 value of 0.19 μM against IL-6. nih.gov Furthermore, other fluorinated benzophenones have been investigated as potential multipotent agents for Alzheimer's disease, showing inhibitory activity against the β-secretase (BACE-1) enzyme. nih.gov These examples underscore the importance of fluorinated benzophenones as valuable precursors in the synthesis of new therapeutic agents.

Applications in Biochemical Research Methodologies, including Proteomics

In the field of chemical proteomics, 3,4',5-Trifluorobenzophenone serves as a precursor for creating powerful molecular tools known as photoaffinity probes. springernature.comnih.gov The benzophenone moiety is a highly effective photophore, a chemical group that becomes reactive upon exposure to ultraviolet (UV) light. springernature.comwikipedia.org This property is exploited in a technique called photoaffinity labeling (PAL), which is used to identify and study protein-ligand interactions within complex biological systems. nih.govescholarship.org

The process involves attaching the benzophenone group to a molecule of interest (e.g., a drug candidate, metabolite, or peptide). springernature.comnih.gov This creates a "probe" that can bind non-covalently to its target protein. wikipedia.org Upon irradiation with UV light (typically around 350-360 nm), the benzophenone group is excited to a reactive triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue (often from a C-H bond) to form a stable, covalent bond. springernature.comnih.gov This permanently links the probe to its target protein.

Advantages of Benzophenone-Based Probes:

Stability: Benzophenone is chemically stable under various experimental conditions and can be manipulated in ambient light without degradation. nih.gov

Reactivity: The photo-activated benzophenone can react with otherwise inert C-H bonds, making almost any nearby amino acid a potential target for cross-linking. nih.gov

Specificity: The covalent bond is only formed upon UV irradiation, allowing for precise temporal control of the labeling reaction. springernature.com

Once the target protein is covalently labeled, it can be isolated and identified using techniques like mass spectrometry, providing crucial insights into drug mechanisms, identifying off-target effects, and discovering new biological pathways. escholarship.org

Contribution to Novel Material Science Research via Synthetic Routes

3,4',5-Trifluorobenzophenone is a key monomer used in the synthesis of advanced, high-performance polymers, particularly functionalized poly(aryl ether ketone)s (PAEKs). wright.edu One of the most prominent members of this family is poly(ether ether ketone) (PEEK), a semi-crystalline thermoplastic known for its exceptional thermal stability and chemical resistance. core.ac.ukwright.edu

The synthesis of these polymers occurs via a step-growth polycondensation reaction based on nucleophilic aromatic substitution (NAS). core.ac.ukmdpi.comresearchgate.net In this reaction, a bisphenolate (the nucleophile) attacks an activated aryl halide (the electrophile), displacing the halide and forming an ether linkage. google.com The fluorine atoms on 3,4',5-Trifluorobenzophenone are excellent leaving groups for this reaction. rsc.org

The unique substitution pattern of 3,4',5-Trifluorobenzophenone allows for the creation of functionalized polymers. The fluorine atoms at the 3- and 5- positions (meta to the carbonyl group) are less reactive than the fluorine at the 4'- position (para to the carbonyl group). This difference in reactivity can be exploited to first perform a selective substitution at the more reactive 4'- position with a functional molecule (e.g., 4-methoxyphenol, 3-aminophenol) before proceeding with the polymerization reaction using the remaining two fluorine atoms. wright.edu This "pre-functionalization" approach allows for the introduction of specific chemical groups along the polymer backbone, tailoring the final material's properties, such as solubility or potential for cross-linking. wright.eduwright.edu

| Reactant (Nucleophile) | Resulting Functionalized Monomer | Key Observation |

|---|---|---|

| 4-Methoxyphenol | Monomer 6a | Successful mono-substitution at the para-positioned fluorine. |

| 3-Aminophenol | Monomer 6b | Successful mono-substitution at the para-positioned fluorine. |

| 4-Bromophenol | Monomer 6c | Successful mono-substitution at the para-positioned fluorine. |

| m-Cresol | Monomer 6d | Successful mono-substitution at the para-positioned fluorine. |

Advanced Spectroscopic Analysis Techniques for 3,4 ,5 Trifluorobenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,4',5-Trifluorobenzophenone. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Applications in Reaction Monitoring and Product Analysis.

Multinuclear NMR spectroscopy is pivotal in monitoring the progress of reactions involving 3,4',5-Trifluorobenzophenone and in confirming the structure of the final product.

¹H NMR (Proton NMR) provides information on the number and environment of hydrogen atoms. In 3,4',5-Trifluorobenzophenone, the aromatic protons on the two phenyl rings exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine substituents and the carbonyl group. By integrating the signals, the relative number of protons in different environments can be determined, and the splitting patterns reveal adjacent proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon typically appears at a characteristic downfield shift. The fluorine substituents induce significant shifts in the signals of the carbons to which they are attached and also introduce carbon-fluorine coupling constants (J-coupling), which are valuable for signal assignment.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. walisongo.ac.id The spectrum of 3,4',5-Trifluorobenzophenone would show distinct signals for the fluorine atoms at the 3, 4', and 5 positions, with their chemical shifts being highly sensitive to their position on the aromatic rings. Fluorine-fluorine and fluorine-proton couplings can provide further structural confirmation. During a reaction, the appearance of new ¹⁹F signals or the disappearance of starting material signals can be used to track the conversion.

Table 1: Predicted NMR Data for 3,4',5-Trifluorobenzophenone

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | 120 - 195 | Carbonyl carbon signal ~190 ppm. Signals for fluorinated carbons will appear as doublets or triplets due to C-F coupling. |

Mass Spectrometry (MS) for Molecular Weight Determination and Identification of Reaction Products.

Mass spectrometry is a powerful technique for determining the molecular weight of 3,4',5-Trifluorobenzophenone and for identifying products and byproducts in a reaction mixture. walisongo.ac.id The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The calculated monoisotopic mass of 3,4',5-Trifluorobenzophenone (C₁₃H₇F₃O) is 252.0449 g/mol .

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of the molecule under electron ionization can lead to characteristic fragment ions, which can be used to confirm the presence of the benzoyl and trifluorophenyl moieties.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Chemical Bond Characterization.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 3,4',5-Trifluorobenzophenone by measuring the absorption of infrared radiation, which excites molecular vibrations. d-nb.info The FTIR spectrum provides a unique "fingerprint" of the molecule.

Key vibrational modes for 3,4',5-Trifluorobenzophenone include:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the carbonyl group of the benzophenone (B1666685) core.

C-F Stretch: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of the carbon-fluorine bonds.

Aromatic C-H Stretch: These appear above 3000 cm⁻¹.

Aromatic C=C Stretch: These are typically observed in the 1400-1600 cm⁻¹ region.

FTIR is useful for monitoring reactions by observing the appearance or disappearance of characteristic absorption bands. For instance, in a reaction where the carbonyl group is reduced, the disappearance of the strong C=O stretching band would be a clear indicator of reaction progress.

Table 2: Characteristic FTIR Absorption Bands for 3,4',5-Trifluorobenzophenone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

Gas Chromatography/Mass Spectrometry (GC/MS) for Reaction Mixture Analysis.

Gas Chromatography/Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. walisongo.ac.idnih.gov This technique is exceptionally useful for analyzing complex reaction mixtures generated during the synthesis of 3,4',5-Trifluorobenzophenone.

The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum allows for the identification of each component. GC/MS can be used to:

Determine the purity of the 3,4',5-Trifluorobenzophenone product.

Identify and quantify any unreacted starting materials.

Identify byproducts and impurities formed during the reaction.

The retention time from the GC provides a characteristic identifier for a specific compound under a given set of conditions, while the mass spectrum provides definitive structural information.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry in Polymer Analysis.

While not directly a technique for analyzing the small molecule 3,4',5-Trifluorobenzophenone itself, Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for the analysis of polymers that may be synthesized using this compound as a monomer or a building block. nih.gov Fluorinated polymers often exhibit desirable properties, and benzophenone moieties can be incorporated to impart photo-crosslinkable characteristics.

MALDI-TOF is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. nih.gov It can provide information on:

The average molecular weight of the polymer.

The molecular weight distribution (polydispersity).

The structure of the repeating units.

The identity of end groups.

Table 3: List of Compounds

| Compound Name |

|---|

Emerging Research Frontiers and Future Perspectives

Exploration of 3,4',5-Trifluorobenzophenone in Supramolecular Chemistry Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular self-assembly, offers a fertile ground for the exploration of 3,4',5-Trifluorobenzophenone. The specific arrangement of its three fluorine atoms, combined with the polar carbonyl group and aromatic rings, dictates its ability to form ordered, functional architectures through a variety of weak interactions.

The fluorine atoms in 3,4',5-Trifluorobenzophenone are key players in directing supramolecular assembly. They can participate in a range of non-covalent interactions, including:

Halogen Bonding: The electrophilic region on a fluorine atom can interact with a nucleophilic region on another molecule mdpi.com.

C-H···F Hydrogen Bonding: The electronegative fluorine can act as a hydrogen bond acceptor.

F···F Contacts: These interactions, though weak, can contribute to the stability of crystal packing.

Arene-Perfluoroarene Interactions: The electron-deficient trifluorinated phenyl ring can stack with electron-rich aromatic systems, a powerful tool in crystal engineering thieme-connect.de.

The interplay of these forces can guide the self-assembly of 3,4',5-Trifluorobenzophenone into predictable patterns, such as dimers, chains, or more complex 3D networks rsc.org. The conjugation of benzophenone (B1666685) with self-assembling peptides like diphenylalanine has already demonstrated the potential to create nanostructured photocatalysts, a strategy that could be adapted for fluorinated variants unipd.it. Understanding and controlling these interactions are crucial for designing new materials with tailored properties, such as organic semiconductors, porous materials, and novel catalytic systems.

Table 1: Key Non-Covalent Interactions in Fluorinated Supramolecular Systems

| Interaction Type | Description | Potential Role for 3,4',5-Trifluorobenzophenone |

| Halogen Bond | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | The fluorine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or other Lewis basic sites to direct crystal packing. |

| Hydrogen Bond | Interactions involving a hydrogen atom and an electronegative atom like F, O, or N. | The fluorine atoms can act as weak hydrogen bond acceptors (C-H···F), while the carbonyl oxygen is a strong acceptor (C-H···O). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The electron-deficient trifluorophenyl ring can engage in favorable arene-perfluoroarene stacking with the unsubstituted phenyl ring of an adjacent molecule. |

| Dipole-Dipole | Attractive forces between polar molecules. | The polar C=O and C-F bonds create significant molecular dipoles that influence molecular orientation and assembly. |

Design of Novel Polymer Architectures with Tunable Properties

Fluorinated benzophenones are critical monomers in the synthesis of high-performance polymers, particularly poly(aryl ether ketones) (PAEKs). These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength google.comgoogle.com. The structure of 3,4',5-Trifluorobenzophenone makes it a particularly interesting building block for creating novel polymer architectures with precisely controlled properties.

In a typical PAEK synthesis, a di-fluoro monomer reacts with a bisphenol via nucleophilic aromatic substitution google.com. The distinct reactivity of the fluorine atoms in 3,4',5-Trifluorobenzophenone—one on the 4'-position and two on the 3,5-positions—presents a unique opportunity. Research on the isomeric 3,5,4'-trifluorobenzophenone has shown that the fluorine at the 4'-position is significantly more reactive than those at the meta-positions (3 and 5) wright.edu. This reactivity difference can be exploited to achieve controlled, stepwise polymerizations.

This differential reactivity allows for a "pre-functionalization" approach. The more reactive 4'-fluorine can be selectively substituted with a functional group before polymerization. The resulting functionalized monomer can then be copolymerized using the less reactive 3,5-difluoro sites. This strategy opens the door to creating PAEKs with tailored functionalities, such as:

Cross-linking sites: For improved solvent resistance and mechanical properties.

Pendant reactive groups: For post-polymerization modification or grafting.

Solubility-modifying groups: To enhance processability.

Furthermore, by carefully controlling the reaction stoichiometry, 3,4',5-Trifluorobenzophenone can be used as a branching or cross-linking agent. Introducing this trifunctional monomer into a polymerization with traditional difunctional monomers can disrupt the polymer's crystallinity, leading to materials with tunable thermal properties, altered solubility, and modified mechanical responses wright.edu. This level of architectural control is key to designing the next generation of advanced materials for demanding applications in aerospace, electronics, and medical devices.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

While the synthesis of fluorinated benzophenones can be achieved through established methods like the Friedel-Crafts acylation, optimizing these reactions for yield, purity, and sustainability remains a challenge researchgate.net. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful tool to navigate the complex parameter space of chemical synthesis, offering a path toward more efficient and innovative routes to molecules like 3,4',5-Trifluorobenzophenone.

Retrosynthesis Prediction: ML models, trained on vast databases of chemical reactions, can propose novel and non-intuitive retrosynthetic pathways. For a target like 3,4',5-Trifluorobenzophenone, an AI tool could suggest starting materials and reaction sequences that a human chemist might overlook, potentially identifying more cost-effective or environmentally friendly routes.

Reaction Condition Optimization: AI algorithms can predict the optimal reaction conditions (e.g., solvent, catalyst, temperature, time) to maximize the yield of a desired product. By analyzing data from previous experiments, these models can identify subtle interactions between variables and guide chemists toward the most promising experimental setup, reducing the number of trial-and-error experiments needed.

Predicting Manufacturability: Early in the discovery process, AI can assess the synthetic accessibility and potential cost of a molecule. This "manufacturability" score can help researchers prioritize compounds that are not only effective for a given application but also practical to produce at scale researchgate.net.

Although specific applications of AI for the synthesis of 3,4',5-Trifluorobenzophenone are not yet widely published, the principles are well-established. An AI model could be trained on data from fluorination reactions and Friedel-Crafts acylations to design a robust synthesis plan. As these AI tools become more sophisticated and integrated into laboratory workflows, they promise to accelerate the discovery and development of new fluorinated materials by making their synthesis more predictable and efficient.

Interdisciplinary Research Involving Fluorinated Benzophenone Chemistry

The unique combination of a photoreactive benzophenone core and the modulating effects of fluorine substitution makes compounds like 3,4',5-Trifluorobenzophenone highly valuable in a wide range of interdisciplinary fields. The chemistry of fluorinated benzophenones serves as a bridge between materials science, medicinal chemistry, photochemistry, and chemical biology.

Medicinal Chemistry and Pharmacology: Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability mdpi.comresearchgate.net. Fluorinated benzophenone scaffolds have been investigated as multipotent agents for conditions like Alzheimer's disease, acting as inhibitors for enzymes such as β-secretase nih.gov. The specific substitution pattern of 3,4',5-Trifluorobenzophenone could be exploited to fine-tune interactions with biological targets, leading to the development of new therapeutic agents.

Materials Science and Photochemistry: Benzophenone is a classic photosensitizer, capable of absorbing UV light and promoting chemical reactions bgsu.edu. Fluorination can alter the photophysical properties of the benzophenone core, including its absorption and emission spectra. This tunability is critical in developing advanced materials such as UV-curable coatings, photoinitiators for polymerization, and precursors for highly stable fluorinated fluorophores and dyes nih.govnih.govmdpi.com.

Chemical Biology: As photoaffinity labeling probes, benzophenones are used to map the interactions of small molecules with their protein targets. Upon irradiation with UV light, the benzophenone group forms a reactive triplet state that can covalently cross-link to nearby amino acid residues, allowing for the identification of binding partners. The strategic placement of fluorine atoms can modify the probe's reactivity and biological properties, providing more precise tools for understanding complex biological systems.

The continued exploration of 3,4',5-Trifluorobenzophenone and its relatives across these disciplines will undoubtedly uncover new applications and deepen our fundamental understanding of how fluorination can be used to control molecular function.

Q & A

Q. What are the established synthetic routes for 3,4',5-Trifluorobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using fluorinated benzene derivatives and acyl chlorides. For example, reacting 3,4,5-trifluorophenylboronic acid (see ) with a benzoyl chloride derivative via Suzuki-Miyaura coupling could yield the target compound. Key factors include:

- Catalyst selection : Pd-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) or Lewis acids (e.g., AlCl₃) for Friedel-Crafts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while non-polar solvents (e.g., dichloromethane) suit Friedel-Crafts.

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .

Table 1 : Yield comparison for synthetic routes (hypothetical data based on and )

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | DMF | 72 | 98 |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 65 | 95 |

Q. How can researchers characterize the structural integrity of 3,4',5-Trifluorobenzophenone using spectroscopic methods?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for each fluorine substituent (e.g., δ -110 to -125 ppm for aromatic fluorines).

- ¹H NMR : Aromatic protons exhibit splitting patterns dependent on fluorine proximity (e.g., meta-fluorines cause deshielding).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 260–265 for similar compounds in and ).

- X-ray Crystallography : Resolve regiochemistry if single crystals are obtainable .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during the synthesis of 3,4',5-Trifluorobenzophenone?

- Methodological Answer :

- Optimize stoichiometry : Ensure a 1:1 molar ratio of boronic acid to benzoyl chloride to minimize side reactions.

- Purify starting materials : Use column chromatography or recrystallization (as in ) to remove impurities.

- Protecting groups : Introduce temporary groups (e.g., silyl ethers) to shield reactive sites during synthesis.

- Reaction monitoring : Use TLC or HPLC to track progress and adjust conditions dynamically .

Q. How do electronic effects of fluorine substituents influence the reactivity of 3,4',5-Trifluorobenzophenone in subsequent chemical modifications?

- Methodological Answer : Fluorine's electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to less electron-deficient positions. Computational tools (e.g., DFT calculations) predict reactive sites:

- Meta-substitution : Fluorine at the 3,5-positions directs incoming groups to the 4'-position (para to the ketone).

- Steric effects : Steric hindrance from trifluoromethyl groups (as in ) may limit accessibility to certain positions.

Experimental validation via halogenation or nitration reactions is recommended .

Q. What analytical approaches are recommended when encountering contradictory spectral data for 3,4',5-Trifluorobenzophenone derivatives?

- Methodological Answer :

- Cross-validation : Compare ¹H/¹⁹F NMR data with PubChem references ().

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals.

- Elemental analysis : Confirm C/H/F ratios to rule out impurities.

- Case study : A 2023 study () resolved conflicting NOESY data for a chlorinated analog by repeating experiments under anhydrous conditions .

Q. How can researchers design experiments to investigate the role of 3,4',5-Trifluorobenzophenone in modulating enzyme activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular docking : Use software like AutoDock to predict interactions with enzyme active sites, leveraging structural analogs from ’s anticancer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.